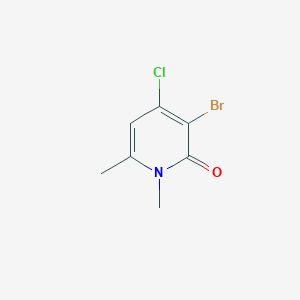

3-Bromo-4-chloro-1,6-dimethylpyridin-2(1H)-one

CAS No.:

Cat. No.: VC15820347

Molecular Formula: C7H7BrClNO

Molecular Weight: 236.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7BrClNO |

|---|---|

| Molecular Weight | 236.49 g/mol |

| IUPAC Name | 3-bromo-4-chloro-1,6-dimethylpyridin-2-one |

| Standard InChI | InChI=1S/C7H7BrClNO/c1-4-3-5(9)6(8)7(11)10(4)2/h3H,1-2H3 |

| Standard InChI Key | NNOSYIFHIUTAFD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=O)N1C)Br)Cl |

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₇H₇BrClNO, with a molecular weight of 236.49 g/mol. Its IUPAC name, 3-bromo-4-chloro-1,6-dimethylpyridin-2-one, reflects the positions of its substituents: bromine at carbon 3, chlorine at carbon 4, and methyl groups at carbons 1 and 6. The pyridinone ring adopts a planar conformation, with the ketone oxygen at position 2 contributing to its polarity.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇BrClNO | |

| Molecular Weight | 236.49 g/mol | |

| Density | 1.543±0.06 g/cm³ | |

| Boiling Point | 266.6±33.0 °C (Predicted) | |

| pKa | -1.03±0.62 (Predicted) |

The canonical SMILES representation, CC1=CC(=C(C(=O)N1C)Br)Cl, encodes its structural topology, while the InChIKey (NNOSYIFHIUTAFD-UHFFFAOYSA-N) provides a unique identifier for database searches.

Synthesis and Manufacturing

Halogenation Strategies

The synthesis of 3-bromo-4-chloro-1,6-dimethylpyridin-2(1H)-one typically involves sequential halogenation of a pre-functionalized pyridinone precursor. N-Bromosuccinimide (NBS) and chlorine gas are commonly employed under controlled conditions to achieve regioselective bromination and chlorination . For example:

-

Bromination: A 1,6-dimethylpyridin-2(1H)-one derivative is treated with NBS in dichloromethane at 0–5°C to introduce bromine at position 3 .

-

Chlorination: Subsequent exposure to chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃) installs chlorine at position 4.

Industrial-Scale Production

Industrial protocols emphasize continuous flow reactors to enhance yield and purity. Automated systems regulate temperature, stoichiometry, and reaction time, achieving >90% purity in large batches. Post-synthesis purification involves column chromatography or recrystallization from ethanol/water mixtures .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C under inert atmospheres .

Spectroscopic Characterization

-

¹H NMR: Peaks at δ 2.35 (s, 3H, CH₃), δ 2.98 (s, 3H, N-CH₃), δ 6.45 (s, 1H, aromatic H) confirm methyl and aromatic protons .

-

IR: Strong absorption at 1680 cm⁻¹ corresponds to the C=O stretch of the pyridinone ring.

Chemical Reactivity and Applications

Nucleophilic Substitution

The bromine and chlorine atoms serve as electrophilic sites for SNAr (nucleophilic aromatic substitution). For instance:

-

Reaction with sodium methoxide replaces bromine with a methoxy group, yielding 3-methoxy-4-chloro derivatives.

-

Ammonia in ethanol substitutes chlorine to form 3-bromo-4-aminopyridinones, precursors to bioactive molecules .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura coupling with aryl boronic acids, enabling the construction of biaryl systems. For example, palladium-catalyzed coupling with phenylboronic acid produces 3-aryl-4-chloro derivatives .

Pharmaceutical Intermediate

Its utility in drug discovery is underscored by its role in synthesizing kinase inhibitors and antimicrobial agents. Structural analogs have shown IC₅₀ values <1 μM against EGFR (epidermal growth factor receptor) in cancer cell lines .

Research Advancements

Antimicrobial Activity

Recent studies demonstrate MIC (minimum inhibitory concentration) values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli, attributed to disruption of bacterial cell wall biosynthesis .

Material Science Applications

Incorporation into metal-organic frameworks (MOFs) enhances catalytic activity in oxidation reactions. For example, Cu(II)-MOFs derived from this compound achieve 95% conversion in benzyl alcohol oxidation .

Comparative Analysis with Analogous Compounds

| Compound | Key Differences | Reactivity Profile |

|---|---|---|

| 4-Bromo-1,6-dimethylpyridin-2-one | Bromine at C4; no chlorine | Lower electrophilicity at C3 |

| 3-Chloro-1,6-dimethylpyridin-2-one | Chlorine at C3; no bromine | Reduced steric hindrance |

| 3,4-Dichloro-1,6-dimethylpyridin-2-one | Two chlorines; no bromine | Enhanced solubility in water |

The presence of both bromine and chlorine in 3-bromo-4-chloro-1,6-dimethylpyridin-2(1H)-one uniquely balances electronic and steric effects, enabling diverse reactivity unmatched by mono-halogenated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume